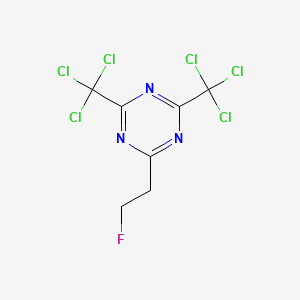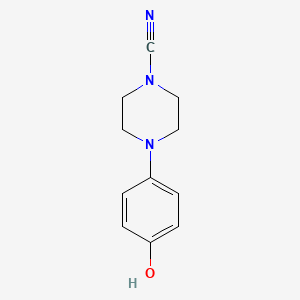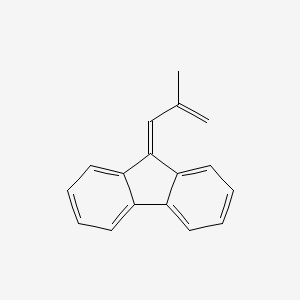
4-Bromo-2-ethenyl-1-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-ethenyl-1-nitrobenzene is an aromatic compound with a benzene ring substituted with a bromine atom, an ethenyl group, and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-ethenyl-1-nitrobenzene typically involves multiple steps, starting from benzene. The general synthetic route includes:
Bromination: Introduction of a bromine atom to the benzene ring using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).
Nitration: Introduction of a nitro group using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Vinylation: Introduction of an ethenyl group through a reaction such as the Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-ethenyl-1-nitrobenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group is a strong deactivating group, making further substitution reactions more challenging.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Bromination: Br2/FeBr3
Nitration: HNO3/H2SO4
Vinylation: Palladium catalyst, alkene
Reduction: H2, palladium catalyst
Major Products
Reduction: 4-Bromo-2-ethenyl-1-aminobenzene
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
4-Bromo-2-ethenyl-1-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of drugs and active pharmaceutical ingredients.
Materials Science: Used in the synthesis of polymers and advanced materials with specific properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-1-fluoro-2-nitrobenzene
- 2-Bromo-1-fluoro-4-nitrobenzene
- 1-Bromo-2,4-dinitrobenzene
Uniqueness
4-Bromo-2-ethenyl-1-nitrobenzene is unique due to the presence of the ethenyl group, which imparts distinct reactivity and potential for further functionalization compared to other similar compounds that may lack this group.
Propriétés
| 112768-01-1 | |
Formule moléculaire |
C8H6BrNO2 |
Poids moléculaire |
228.04 g/mol |
Nom IUPAC |
4-bromo-2-ethenyl-1-nitrobenzene |
InChI |
InChI=1S/C8H6BrNO2/c1-2-6-5-7(9)3-4-8(6)10(11)12/h2-5H,1H2 |
Clé InChI |
BGEMPXKJDVNAAB-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=C(C=CC(=C1)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Fluoro-N-[1-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14309824.png)
![N,N-Dimethyl-4-[(4-nitrosophenyl)sulfanyl]aniline](/img/structure/B14309836.png)

